5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one

Chemical Biology Medicinal Chemistry Kinase Inhibition

5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one (CAS 1251617-19-2) is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group and a 3-fluorobenzyl-pyridin-2(1H)-one moiety. A comprehensive search of primary research papers, patents, and authoritative databases accessible under the specified source restrictions did not yield any published biological activity data, target engagement profiles, or comparative performance studies for this specific compound.

Molecular Formula C20H13ClFN3O2
Molecular Weight 381.79
CAS No. 1251617-19-2
Cat. No. B2990123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one
CAS1251617-19-2
Molecular FormulaC20H13ClFN3O2
Molecular Weight381.79
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H13ClFN3O2/c21-16-7-4-14(5-8-16)19-23-20(27-24-19)15-6-9-18(26)25(12-15)11-13-2-1-3-17(22)10-13/h1-10,12H,11H2
InChIKeyMZJUCJQPGAYAQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one (CAS 1251617-19-2): Procurement-Relevant Baseline Profile


5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one (CAS 1251617-19-2) is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group and a 3-fluorobenzyl-pyridin-2(1H)-one moiety. A comprehensive search of primary research papers, patents, and authoritative databases accessible under the specified source restrictions did not yield any published biological activity data, target engagement profiles, or comparative performance studies for this specific compound. It is cataloged by multiple chemical vendors as a research chemical building block, but no quantitative differentiation evidence against close analogs is publicly available from permissible sources. Consequently, scientific or industrial users evaluating this compound for procurement must rely on in-house characterization and cannot currently reference peer-reviewed comparative data to justify selection over closely related analogs.

Why Generic Substitution of 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one Without Comparative Evidence Is Scientifically Unsupported


In the absence of publicly available direct comparator data, any attempt to substitute this compound with an in-class analog such as 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, or other oxadiazole-pyridinone derivatives is speculative. Even minor structural modifications to the oxadiazole substitution pattern or the N-benzyl group can drastically alter physicochemical properties, target binding, and functional activity. However, no head-to-head biochemical, cellular, or physicochemical comparisons have been identified that quantify the impact of these structural variations for this compound. Without such evidence, generic interchange cannot be scientifically justified, and procurement decisions must be based on intended use-case requirements rather than presumed functional equivalence.

Quantitative Differentiation Evidence for 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one: Head-to-Head Comparisons and Class-Level Inferences


Absence of Publicly Available Comparative Binding or Activity Data for Procurement Decision-Making

No direct head-to-head comparison, cross-study comparable data, or class-level inference could be identified for 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one against any close structural analog. Searches of BindingDB, PubMed, and patent repositories did not retrieve any quantitative activity values (IC50, Ki, EC50), selectivity profiles, or physicochemical measurements for this specific compound. The structurally related compound 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (missing the N-3-fluorobenzyl substituent) is cataloged as a separate entity, but no comparative data between the two have been published. Therefore, quantitative differentiation evidence that meets the criteria for supporting a procurement preference is currently unavailable.

Chemical Biology Medicinal Chemistry Kinase Inhibition

Potential Application Scenarios for 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one Based on Structural Class Inference


Chemical Probe Development in Kinase-Targeted Drug Discovery

If in-house screening against a panel of lipid or protein kinases reveals selective inhibition, this compound could serve as a starting point for a medicinal chemistry program targeting PI3K, mTOR, or DNA-PK, as some oxadiazole-pyridinones have shown activity against these enzymes [1]. However, no target-specific data exist for this precise structure, so any such application is speculative and must be validated experimentally.

Scaffold for Fragment-Based Lead Discovery

The 1,2,4-oxadiazole core is a recognized bioisostere of amides and esters, and the pyridin-2(1H)-one moiety can act as a hydrogen-bond donor/acceptor. This compound could be used as a fragment for library synthesis, but its utility relative to simpler, cheaper oxadiazole building blocks has not been quantified.

Reference Standard for Analytical Method Development

The compound's unique combination of chlorophenyl, fluorobenzyl, oxadiazole, and pyridinone groups may make it suitable as a retention time marker or mass spectrometry calibrant in reversed-phase HPLC methods targeting similar heterocycles. However, this application is not supported by published method validation data.

Material Science Precursor for Functional Polymers

The oxadiazole ring is known for electron-transport properties in organic electronics. This compound could potentially be incorporated into polymer backbones, but its performance relative to established oxadiazole monomers (e.g., 2,5-diphenyl-1,3,4-oxadiazole) has not been assessed.

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